methyl 2-cyclopentyl-1H-imidazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-cyclopentyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)8-6-11-9(12-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLMPYDYPAXCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-cyclopentyl-1H-imidazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its ability to interact with various biological targets. The cyclopentyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
1. Anticancer Activity
This compound has been studied for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Chronic Myeloid) | 13.6 ± 0.3 | Inhibition of cell cycle progression |
| CCRF-SB (Acute Lymphoblastic) | 112 ± 19 | Induction of apoptosis through mitochondrial pathways |
The compound exhibits significant cytotoxicity against K562 cells, with IC50 values markedly lower than those observed for standard chemotherapeutics like ribavirin .
2. Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against both bacterial and fungal pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in cancer treatment where enzyme inhibition can disrupt metabolic pathways essential for tumor growth.
- Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors involved in cell signaling pathways that regulate proliferation and apoptosis .
Case Study: Antitumor Efficacy in Animal Models
In vivo studies using xenograft models have shown promising results:
- Model : MDA-MB-231 triple-negative breast cancer cells were implanted in mice.
- Treatment : this compound was administered at a dose of 20 mg/kg.
- Outcome : Tumor growth was significantly reduced compared to control groups, with a decrease in tumor volume by approximately 55% after treatment over three weeks .
This study underscores the potential of this compound as a therapeutic agent in cancer treatment.
Scientific Research Applications
Herbicidal Applications
Methyl 2-cyclopentyl-1H-imidazole-5-carboxylate has been identified as a promising herbicidal agent. Research indicates that derivatives of imidazole-5-carboxylic acid can effectively control weeds in agricultural settings. The compound acts by inhibiting specific pathways in plants, leading to selective weed control without harming crops of economic importance.
Key Findings:
- A method for controlling weeds using imidazole derivatives has been patented, demonstrating the compound's effectiveness in agricultural applications .
- The preferred compounds for herbicidal action include various methylated forms of imidazole-5-carboxylic acid, highlighting the importance of structural modifications for enhanced efficacy .
Pharmaceutical Applications
This compound also shows promise in pharmaceutical applications, particularly as a lead compound in drug development. Its structural features allow for modifications that can enhance bioactivity against various pathogens.
Case Studies:
- Antitrypanosomal Activity:
- In a study focusing on lead optimization for antitrypanosomal compounds, methylation at specific positions on the imidazole ring was shown to improve activity against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds derived from this class exhibited significant potency and favorable pharmacokinetic properties .
- In Vivo Studies:
Comparative Analysis of Applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
